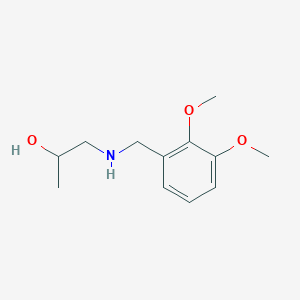

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Description

Contextualizing the Significance of Dimethoxybenzylamino-Propanol Frameworks

The inclusion of dimethoxybenzyl groups in medicinal chemistry is a well-established strategy to modulate the biological activity of a compound. The methoxy (B1213986) groups can alter the electronic and steric properties of the molecule, which in turn can affect its binding affinity to biological targets. Furthermore, these groups can influence the compound's metabolic stability and lipophilicity, which are critical parameters in drug design.

Research into related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, has demonstrated potent and selective inhibitory activity against enzymes like 12-lipoxygenase, which is implicated in various inflammatory diseases and cancer. nih.gov This highlights the potential of the dimethoxybenzylamino moiety to serve as a key component in the design of targeted therapies. While specific research on 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is limited, the known activities of analogous compounds suggest that it could be a valuable subject for further investigation.

Historical Perspectives on Related Synthetic Target Compounds and Their Academic Exploration

The academic exploration of benzylamino propanol (B110389) derivatives is closely linked to the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs, which are widely used to manage cardiovascular conditions, often feature a propanolamine (B44665) side chain. The historical development of these compounds has provided a rich foundation of synthetic methodologies and structure-activity relationship (SAR) data that can be applied to new derivatives.

The synthesis of chiral amino alcohols is a significant area of research, as the stereochemistry of these compounds is often crucial for their biological activity. Various synthetic strategies have been developed to produce enantiomerically pure propanolamine derivatives, which is essential for understanding their specific interactions with biological targets. The academic pursuit of novel synthetic routes and the biological evaluation of new substituted benzylamino propanols continue to be active areas of research, driven by the potential to discover new therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,3-dimethoxyphenyl)methylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-5-4-6-11(15-2)12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPFKSHQYCYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=C(C(=CC=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemoselective Strategies for 1 2,3 Dimethoxy Benzylamino Propan 2 Ol

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereochemical purity is a paramount objective in the synthesis of chiral molecules like 1-(2,3-dimethoxy-benzylamino)-propan-2-ol. This can be accomplished through various asymmetric and diastereoselective strategies.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Asymmetric synthesis introduces chirality into a molecule through the use of chiral reagents, catalysts, or auxiliaries. A common and effective method for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone. In the context of this compound, this would involve the reaction of 1-hydroxyacetone with 2,3-dimethoxybenzylamine (B1293678) in the presence of a chiral catalyst.

The Ellman auxiliary, tert-butanesulfinamide, has proven to be a versatile chiral reagent for the asymmetric synthesis of a wide array of amines. yale.edu The synthesis would commence with the condensation of 1-hydroxyacetone with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl-imine. Subsequent diastereoselective reduction of this intermediate, followed by acidic removal of the auxiliary, would yield the enantiomerically enriched target compound.

Alternatively, chiral catalysts can be employed in the direct reductive amination of 1-hydroxyacetone with 2,3-dimethoxybenzylamine. Chiral phosphine (B1218219) ligands in combination with transition metals like iridium or rhodium have been shown to catalyze the asymmetric hydrogenation of imines with high enantioselectivity. google.com For instance, an Ir-f-Binaphane complex could potentially catalyze this transformation, affording the desired enantiomer of this compound with high enantiomeric excess (ee). google.com

The following table illustrates hypothetical research findings for the asymmetric reductive amination approach, based on typical results observed for similar substrates in the literature.

| Entry | Chiral Catalyst/Auxiliary | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-tert-Butanesulfinamide | NaBH4 | THF | -40 | 85 | >98 (for the corresponding sulfinamide) |

| 2 | [Ir(cod)Cl]2 / (R)-f-Binaphane | H2 (50 atm) | Toluene | 25 | 92 | 95 |

| 3 | Rh(cod)2BF4 / (S,S)-Et-DuPhos | H2 (20 atm) | Methanol | rt | 88 | 97 |

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis involves the creation of a mixture of diastereomers, which can then be separated due to their different physical properties. A plausible diastereoselective route to this compound involves the reduction of a chiral α-amino ketone precursor. This precursor can be synthesized from a chiral starting material, such as L-alanine.

For instance, L-alanine could be N-protected and then coupled with a suitable acylating agent to form a chiral α-amino ketone. The subsequent reduction of the ketone functionality would lead to the formation of two diastereomers of the protected this compound. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the nature of the protecting group on the nitrogen atom. Reductions of N-acyl β-amino ketones with samarium(II) iodide have been shown to favor the formation of the syn diastereomer, while N-aryl derivatives tend to yield the anti diastereomer. nih.gov

The diastereomeric mixture can then be separated using techniques such as fractional crystallization or chromatography. The choice of solvent system and stationary phase is critical for achieving efficient separation. Once separated, the protecting groups can be removed to yield the enantiomerically pure target compound.

Below is a table summarizing potential outcomes for the diastereoselective reduction of a hypothetical N-protected α-(2,3-dimethoxy-benzylamino)ketone precursor.

| Entry | Reducing Agent | N-Protecting Group | Diastereomeric Ratio (syn:anti) | Separation Method |

| 1 | Zn(BH4)2 | Boc | 95:5 | Silica Gel Chromatography |

| 2 | LiEt3BH | Cbz | 10:90 | Fractional Crystallization |

| 3 | SmI2 | Benzoyl | 85:15 | Preparative HPLC |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and efficient routes. One approach is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor. nih.gov This enzymatic approach offers high stereoselectivity under mild reaction conditions in aqueous media. nih.gov While this specific transformation would yield 1-amino-propan-2-ol, subsequent N-benzylation could provide the target molecule.

Another green strategy is the direct amination of alcohols. The "hydrogen borrowing" or "hydrogen transfer" mechanism allows for the reaction of an alcohol with an amine, where the alcohol is transiently oxidized to a carbonyl compound, which then undergoes reductive amination with the amine. This process, often catalyzed by transition metal complexes, avoids the use of stoichiometric oxidizing and reducing agents. mdpi.com The synthesis of this compound could potentially be achieved by the direct reaction of 1,2-propanediol with 2,3-dimethoxybenzylamine using a suitable catalyst.

Visible-light photocatalysis is an emerging green technology that can be applied to the synthesis of amino alcohols. rsc.org For example, a photoredox-catalyzed decarboxylative radical coupling of an N-aryl amino acid with an aldehyde or ketone in water could be a potential route. rsc.org

Novel Protecting Group Strategies in the Synthesis of N-Benzylamino Alcohols

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups. springernature.com In the synthesis of this compound, both the amino and hydroxyl groups may require protection depending on the synthetic route.

For the amino group, common protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), which can be removed under acidic conditions or by hydrogenolysis, respectively. organic-chemistry.org Novel protecting groups are continuously being developed to offer orthogonality and milder deprotection conditions.

For the hydroxyl group, silyl (B83357) ethers such as TBDMS (tert-butyldimethylsilyl) are widely used due to their ease of introduction and removal with fluoride (B91410) reagents. libretexts.org Acetals and ketals are also common choices for protecting diols. libretexts.org The strategic selection of protecting groups is crucial for the successful synthesis of complex molecules. An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity. For the synthesis of this compound via reductive amination, several parameters can be fine-tuned.

The choice of reducing agent is paramount. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent for reductive aminations that tolerates a wide range of functional groups. organic-chemistry.org The reaction solvent can also significantly influence the reaction rate and selectivity. Dichloroethane is often the solvent of choice for reductive aminations with sodium triacetoxyborohydride. organic-chemistry.org

The reaction temperature and concentration of reagents are also important variables. Lowering the temperature can sometimes enhance stereoselectivity, while adjusting the concentration can affect the reaction kinetics. The use of additives, such as a Lewis acid or an acid scavenger, can also improve the efficiency of the reaction.

A design of experiments (DoE) approach can be systematically employed to identify the optimal set of reaction conditions. The table below presents a hypothetical optimization study for the reductive amination of 1-hydroxyacetone with 2,3-dimethoxybenzylamine.

| Entry | Reducing Agent | Solvent | Additive | Yield (%) | Purity (%) |

| 1 | NaBH4 | Methanol | None | 65 | 85 |

| 2 | NaBH3CN | Methanol | Acetic Acid | 78 | 92 |

| 3 | NaB(OAc)3H | Dichloroethane | None | 91 | 98 |

| 4 | H2, Pd/C | Ethanol | None | 85 | 95 |

Computational Chemistry and Theoretical Investigations of 1 2,3 Dimethoxy Benzylamino Propan 2 Ol

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govnih.gov This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of the molecular interactions driving the ligand-receptor recognition process.

For 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, which shares structural similarities with known beta-adrenergic agonists, a molecular docking study would typically involve a specific beta-adrenergic receptor (β-AR) model, such as the β1-AR or β2-AR. The process would involve preparing the three-dimensional structure of the receptor and the ligand, followed by a search algorithm to explore various binding poses of the ligand within the receptor's binding site.

A scoring function would then be used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. The top-ranked poses would provide insights into the most probable binding modes of the compound.

Illustrative Data Table: Predicted Binding Affinities of this compound with Beta-Adrenergic Receptor Models

| Receptor Model | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues |

| Human β1-Adrenergic Receptor | -8.5 | 150 | Asp121, Ser161, Asn310 |

| Human β2-Adrenergic Receptor | -7.9 | 350 | Asp113, Ser204, Asn312 |

Note: The data in this table is illustrative and represents the type of results expected from a molecular docking study. It is not based on published experimental or computational data for this specific compound.

A detailed analysis of the docking results would reveal the specific molecular interactions that contribute to the binding affinity. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, it is anticipated that the hydroxyl group of the propanol (B110389) moiety and the secondary amine would act as hydrogen bond donors and acceptors, forming key interactions with polar residues in the binding pocket of a beta-adrenergic receptor. The dimethoxy-benzyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues.

Illustrative Data Table: Energetic Contributions of Key Interactions for this compound in the β1-AR Binding Site

| Interaction Type | Interacting Ligand Atom/Group | Interacting Receptor Residue | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond | Propanol-OH | Asp121 | -3.5 |

| Hydrogen Bond | Benzylamino-NH | Ser161 | -2.8 |

| Hydrophobic | Dimethoxy-benzyl Ring | Phe201, Trp286 | -1.5 |

| Electrostatic | Protonated Amine | Asp121 | -4.2 |

Note: This table provides an illustrative breakdown of energetic contributions as would be determined from a detailed docking analysis.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govbohrium.com DFT calculations can provide valuable information about the distribution of electrons, molecular orbitals, and various reactivity descriptors. For this compound, DFT studies would elucidate its intrinsic electronic properties, which are crucial for understanding its reactivity and interaction with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Other calculated properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various reactivity descriptors such as electronegativity, chemical hardness, and softness.

Illustrative Data Table: Calculated DFT Electronic Properties and Reactivity Descriptors for this compound

| Property | Value | Interpretation |

| HOMO Energy | -5.8 eV | Region of electron donation |

| LUMO Energy | -0.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability |

| Dipole Moment | 2.1 D | Reflects the polarity of the molecule |

| Electronegativity (χ) | 3.15 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Note: The data presented in this table is hypothetical and serves as an example of the output from a DFT study.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. nih.gov This can be achieved through molecular mechanics calculations, which use classical physics to model the forces between atoms, or more advanced molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time. plos.orgbiorxiv.org

An MD simulation of this compound in a simulated physiological environment (e.g., in water) would reveal its dynamic behavior and the accessible conformational states. The results can be visualized as an energy landscape, where the low-energy valleys correspond to stable conformations. plos.org Understanding the preferred conformations is crucial, as the bioactive conformation that binds to a receptor may not be the global minimum energy structure.

Illustrative Data Table: Key Conformational Dihedrals and Relative Energies for this compound

| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175 | 65 | 0.00 | 45 |

| 2 | -60 | 180 | 1.2 | 25 |

| 3 | 60 | -60 | 1.8 | 15 |

| 4 | 180 | -70 | 2.5 | 10 |

Note: This table provides a simplified, illustrative representation of the kind of data generated from a conformational analysis study.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chemical Space

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbrieflands.com A QSAR model can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a chemical space including this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., binding affinities to a specific receptor) would be required. nih.gov For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. A robust QSAR model could then be used to predict the activity of this compound.

Illustrative Data Table: Example of a QSAR Model Equation for Beta-Adrenergic Agonist Activity

Equation: pIC50 = 0.5 * LogP - 0.02 * MW + 1.2 * HBD_Count + 0.8 * Rotatable_Bonds + 2.5

| Descriptor | Coefficient | Description |

| LogP | 0.5 | Lipophilicity |

| MW | -0.02 | Molecular Weight |

| HBD_Count | 1.2 | Number of Hydrogen Bond Donors |

| Rotatable_Bonds | 0.8 | Molecular Flexibility |

| Constant | 2.5 | Intercept |

Note: This equation is a simplified and illustrative example of a QSAR model and is not a validated predictive model.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-receptor complex.

A pharmacophore model for beta-adrenergic agonists could be developed using a set of known active compounds that includes molecules with a similar scaffold to this compound. This model would highlight the key features necessary for receptor binding. Subsequently, this pharmacophore model could be used as a 3D query to search large chemical databases in a process called virtual screening, with the aim of identifying novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com

Illustrative Data Table: A Hypothetical Pharmacophore Model for Beta-Adrenergic Agonists

| Feature | Type | Position (x, y, z) | Radius (Å) |

| 1 | Hydrogen Bond Donor | (2.5, 1.3, -0.8) | 1.0 |

| 2 | Hydrogen Bond Acceptor | (4.1, 0.5, -1.2) | 1.0 |

| 3 | Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |

| 4 | Hydrophobic | (-2.3, 1.8, 0.5) | 1.2 |

| 5 | Positive Ionizable | (3.8, -1.0, 2.1) | 1.0 |

Note: The data in this table is for illustrative purposes to demonstrate the components of a pharmacophore model.

In Vitro Biological Activity Profiling and Molecular Target Elucidation of 1 2,3 Dimethoxy Benzylamino Propan 2 Ol

Receptor Binding Assays and Affinity Determination

Investigation of Adrenergic Receptor Subtype Affinities (Alpha-1, Alpha-2, Beta-1, Beta-2, Beta-3)

No studies detailing the binding affinity of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol for any of the adrenergic receptor subtypes were found.

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

There is no available data on the interaction of this compound with other G-Protein Coupled Receptors.

Enzyme Inhibition Kinetics and Mechanistic Studies

Information regarding the potential for this compound to act as an enzyme inhibitor, including any kinetic data or mechanistic studies, is not present in the current body of scientific literature.

Cellular Pathway Modulation and Signal Transduction Analysis in Defined Cell Lines

Gene Expression Profiling in Response to Compound Exposure

No research has been published that profiles changes in gene expression in any cell line following exposure to this compound.

Protein Phosphorylation and Second Messenger System Perturbations

There are no available studies that investigate the effects of this compound on protein phosphorylation or the perturbation of second messenger systems.

Phenotypic Screening in Established Biological Assays (excluding clinical relevance)

The compound this compound, also referred to as IPR-2025, has been the subject of phenotypic screening to assess its biological effects in various in vitro models. nih.gov Phenotypic screening is an approach that identifies substances that produce a desired effect in a biological system, without prior knowledge of the specific molecular target. nih.gov

In a notable study, IPR-2025 was evaluated for its effect on the viability of patient-derived glioblastoma (GBM) spheroids. The compound demonstrated significant inhibitory activity against these cancer cell models. Specifically, it inhibited the cell viability of low-passage patient-derived GBM spheroids with single-digit micromolar IC50 values. nih.gov For the GBM43 cell line, IPR-2025 exhibited an IC50 of 3.7 ± 0.1 μM. nih.gov The compound was also tested against two other glioblastoma spheroid models, GBM10 (derived from an adult patient) and SJ-GBM2 (derived from a pediatric patient), further demonstrating its activity. nih.gov

A key aspect of the study was the compound's effect on angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. In a tube-formation assay using endothelial cells in Matrigel, IPR-2025 was found to block this process with submicromolar efficacy. nih.gov

Importantly, the cytotoxic effects of IPR-2025 appeared to be selective for cancer cells. The compound had no discernible effect on the viability of primary hematopoietic CD34+ progenitor spheroids or on astrocyte cell viability, suggesting a favorable selectivity profile in these preclinical models. nih.gov

The following table summarizes the IC50 values of this compound in the aforementioned assays. nih.gov

| Assay | Cell Line/Model | IC50 Value |

| Cell Viability | GBM43 Spheroids | 3.7 ± 0.1 μM |

| Tube Formation | Endothelial Cells | Submicromolar |

| Cell Viability | Primary Hematopoietic CD34+ Progenitor Spheroids | No effect |

| Cell Viability | Astrocyte Cells | No effect |

Investigation of Selectivity and Off-Target Interactions at the Molecular Level

To understand the molecular mechanisms underlying the observed phenotypic effects of this compound, further investigations were conducted to elucidate its molecular targets. nih.gov

Initial computational studies, specifically structure-based molecular docking, were used to create a rational library of compounds, including IPR-2025, for phenotypic screening. This initial step predicted that the compound would bind to multiple proteins relevant to glioblastoma. The predicted targets included pockets at the protein-protein interfaces of the PLK1 polo box and the homodimers of NCF1 and PNP. Additionally, it was predicted to bind to the β-propeller structures of CDC20, GNB1, ITGA5, and RACK1. nih.gov

Subsequent experimental approaches were employed to explore the compound's mechanism of action and confirm target engagement. RNA sequencing was utilized to gain insights into the potential mechanism of action of IPR-2025. Furthermore, mass spectrometry-based thermal proteome profiling was conducted, which confirmed that the compound engages multiple targets within the cell. nih.gov

The ability of this compound to inhibit glioblastoma phenotypes without affecting normal cell viability suggests a degree of selective polypharmacology, meaning it acts on multiple targets that are collectively important for the disease phenotype while having minimal impact on normal cellular processes. nih.gov

The following table lists the predicted molecular targets of this compound. nih.gov

| Predicted Molecular Target | Predicted Binding Site |

| PLK1 | Polo box protein-protein interface |

| NCF1 | Homodimer protein-protein interface |

| PNP | Homodimer protein-protein interface |

| CDC20 | β-propeller structure |

| GNB1 | β-propeller structure |

| ITGA5 | β-propeller structure |

| RACK1 | β-propeller structure |

Structure Activity Relationship Sar Studies of 1 2,3 Dimethoxy Benzylamino Propan 2 Ol and Its Analogs

Impact of Substitutions on the Benzene (B151609) Ring on Biological Activity

The positioning of the two methoxy (B1213986) groups on the benzene ring is a key determinant of biological activity. In related psychoactive phenethylamines and amphetamines, the arrangement of methoxy groups dramatically influences receptor affinity and potency, particularly at serotonin (B10506) 5-HT2A receptors. For instance, studies on trimethoxyamphetamines have revealed the importance of a 2,4,5-trimethoxy arrangement for psychedelic activity. Varying the substitution pattern to other positional isomers significantly alters the pharmacological effects.

In the case of dimethoxy-substituted phenethylamines, the 2,5-dimethoxy substitution pattern is a common motif in potent 5-HT2A receptor agonists. The introduction of a third substituent at the 4-position of the 2,5-dimethoxy scaffold often enhances potency. While direct data for 1-(2,3-dimethoxy-benzylamino)-propan-2-ol is not available, it can be inferred that shifting the methoxy groups from the 2,3-positions to other locations, such as 2,5- or 3,4-, would likely result in compounds with different biological activities. The 2,3-dimethoxy arrangement provides a specific electronic and steric profile that would interact differently with a target receptor compared to its positional isomers.

Table 1: Inferred Impact of Dimethoxy Positional Isomerism on Biological Activity This table is illustrative and based on SAR trends in analogous compounds.

| Dimethoxy Position | Expected Receptor Interaction Profile | Predicted General Activity |

| 2,3- (Parent) | Unique steric and electronic profile | Specific, but undefined without direct testing |

| 2,5- | Often associated with 5-HT2A agonism | Potentially higher affinity for serotonin receptors |

| 3,4- | Common in catecholamine analogs | May interact with adrenergic or dopaminergic systems |

| 2,4- | Less common, unpredictable effects | Activity would depend heavily on the specific target |

| 3,5- | Often results in reduced potency | Likely decreased activity compared to other isomers |

Replacing the 2,3-dimethoxybenzyl group with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new receptor interactions and modify pharmacokinetic properties. The electronic distribution and structural rigidity of the aromatic ring are critical for ligand-receptor binding.

Studies on beta-phenylethanolamine analogs, where the phenyl ring was replaced by cyclohexyl, cyclooctyl, and other non-aromatic rings, demonstrated that the aromaticity is not always essential for binding to certain receptors, such as the amine uptake site of the vas deferens. However, for many targets, the π-π stacking interactions provided by an aromatic ring are crucial.

The substitution of the benzyl (B1604629) group with a larger aromatic system, such as a naphthyl group, significantly increases the molecule's size and lipophilicity. This modification is seen in drugs like propranolol (B1214883) (a naphthyloxypropanolamine), where the naphthyl group is essential for its high-affinity beta-adrenergic receptor blockade. nih.govnih.gov Naphthyl derivatives have also been explored as inhibitors for various enzymes, indicating that this moiety can confer potent inhibitory activity. nih.gov

Introducing heteroaromatic rings, such as pyridinyl , thienyl , or benzothiazolyl , can introduce specific hydrogen bond donor/acceptor sites and alter the molecule's polarity and metabolic stability. For example, in a series of TRPV1 antagonists, phenyl derivatives showed better antagonism than their corresponding pyridine surrogates. Conversely, studies on N-substituted 2-aminobenzothiazoles have identified potent anti-inflammatory agents, suggesting that heteroaromatic systems can be beneficial for certain biological activities. escholarship.orgmdpi.com

Table 2: Predicted Effects of Aromatic System Replacement This table is illustrative and based on SAR trends in analogous compounds.

| Aromatic System | Key Feature Change | Potential Biological Implication | Example Analog Class |

| Naphthyl | Increased size and lipophilicity | Enhanced binding affinity, potential for different receptor targets | Naphthyl-propanolamines |

| Pyridinyl | Introduction of a nitrogen atom | Altered hydrogen bonding, potential for improved CNS penetration | Pyridinyl-ethylamines |

| Thienyl | Sulfur-containing heterocycle | Modified electronic properties and metabolic profile | Thienyl-amphetamines |

| Benzothiazolyl | Fused heterocyclic system | Potential for potent, specific inhibitory activities | N-substituted 2-aminobenzothiazoles |

Modifications to the Propanol (B110389) Moiety and Their Stereochemical Influence

The 1-amino-propan-2-ol side chain is a cornerstone of the molecule's structure, common to many beta-blockers and other pharmacologically active compounds. researchgate.net Modifications to this moiety, including the hydroxyl group and the alkyl chain, are known to have profound effects on activity and stereoselectivity.

The secondary hydroxyl group on the propanolamine (B44665) chain is typically crucial for high-affinity binding to adrenergic receptors, where it is thought to form a key hydrogen bond with an aspartate residue in the receptor's binding pocket. In SAR studies of beta-blockers, any substitution or modification of this hydroxyl group generally leads to a marked reduction or complete loss of beta-blocking activity.

Etherification (conversion to -OR) or esterification (conversion to -OCOR) would eliminate this critical hydrogen bonding capability. This would likely lead to a significant decrease in affinity for targets that rely on this interaction. However, for other potential biological targets where this hydrogen bond is not required, these modifications could be used to modulate the compound's lipophilicity and pharmacokinetic properties. For example, an ester could act as a prodrug, being hydrolyzed in vivo to release the active parent compound with the free hydroxyl group.

The length and branching of the alkyl chain connecting the amine and the hydroxyl group are also critical for optimal biological activity.

Alkyl Chain Length: In the context of beta-blockers, extending the propanolamine side chain by one carbon atom (to a butanolamine) or shortening it (to an ethanolamine) generally results in a significant loss of activity. oup.com This suggests that the three-carbon spacing of the propanolamine moiety is optimal for positioning the amine and hydroxyl groups for effective interaction with the receptor. Studies on other amino alcohols have shown that varying the chain length can influence the type of biological activity observed. researchgate.net

Branching: The introduction of substituents on the alkyl chain can also impact activity. For example, adding a methyl group to the alpha-carbon (relative to the amine) of phenethylamines creates amphetamine analogs, which often have different pharmacological profiles, including increased central nervous system stimulation and altered metabolic stability. frontiersin.org For beta-blockers, methylation of the beta-carbon (the carbon bearing the hydroxyl group) leads to a loss of activity. oup.com The stereochemistry of any added chiral centers would also be a critical factor, as biological receptors are chiral environments. The (S)-enantiomers of propanolamine beta-blockers are typically much more active than the (R)-enantiomers. nih.govyoutube.com

Derivatization of the Secondary Amine Group and its Biological Implications

The secondary amine group is a key site for interaction with biological targets and is also a point for metabolic modification. Derivatization of this group can significantly alter the compound's properties.

N-Alkylation: Increasing the steric bulk of the N-substituent can modulate receptor selectivity and potency. In beta-blockers, a branched alkyl group on the nitrogen, such as isopropyl or tert-butyl, is often optimal for beta-adrenergic receptor affinity. In the parent compound, the N-substituent is the 2,3-dimethoxybenzyl group. Further alkylation to a tertiary amine would likely alter its binding properties. For instance, sequential N-methylation of some 2,5-dimethoxyphenethylamines leads to a reduction in 5-HT2A receptor affinity.

N-Acylation: Converting the secondary amine to an amide (N-acyl derivative) drastically changes its basicity and hydrogen bonding capacity. The resulting amide is neutral and can act as a hydrogen bond donor, but not an acceptor in the same way a protonated amine can. This modification often leads to a complete change in the pharmacological profile. However, N-acylated derivatives of some heterocyclic amines have been shown to possess potent anti-inflammatory activity, indicating that this modification can lead to new biological functions. escholarship.orgmdpi.com

Conversion to Other Functional Groups: Other derivatizations, such as conversion to sulfonamides or ureas, would similarly alter the electronic and steric properties of the nitrogen center, likely leading to compounds with distinct biological activities.

Table 3: Summary of Inferred SAR for this compound

| Structural Moiety | Modification | Predicted Effect on Biological Activity | Rationale based on Analogous Compounds |

| Benzene Ring | Shifting dimethoxy groups (e.g., to 2,5-) | Significant change in activity and receptor profile | Positional isomerism is critical in phenethylamines. |

| Replacement with Naphthyl | Potential for increased potency | Larger aromatic system enhances binding in beta-blockers. | |

| Replacement with Pyridinyl | Altered selectivity and physicochemical properties | Heteroatoms introduce new interactions. | |

| Propanol Moiety | Etherification/Esterification of -OH | Likely loss of activity for adrenergic-type receptors | The hydroxyl group is key for hydrogen bonding in beta-blockers. oup.com |

| Shortening/Lengthening alkyl chain | Probable decrease in potency | Optimal three-carbon spacing is often required. oup.com | |

| Adding α-methyl group | Potential for altered CNS activity and metabolism | Creates amphetamine-like structure. frontiersin.org | |

| Amine Group | Further N-alkylation (to tertiary amine) | Altered potency and selectivity | Steric bulk on nitrogen influences receptor fit. |

| N-Acylation (to amide) | Drastic change in pharmacological profile | Loss of basicity and altered H-bonding. escholarship.orgmdpi.com |

Conformational Restriction Strategies and Their Effect on Receptor Recognition

Conformational restriction is a key strategy in medicinal chemistry aimed at improving a molecule's biological activity and selectivity by reducing its flexibility. nih.govnih.gov Flexible molecules, like this compound, can exist in numerous shapes or conformations, only one of which may be the "bioactive conformation" that effectively binds to a biological target. By introducing structural constraints, chemists can pre-organize the molecule into a shape that is closer to this bioactive conformation. researchgate.net This approach can lead to several benefits:

Enhanced Potency: Restricting a molecule to its active conformation reduces the entropic penalty of binding, as the molecule does not lose as much rotational freedom upon interacting with its target. This can result in a stronger binding affinity. nih.govtandfonline.com

Improved Selectivity: A rigid analog may fit precisely into the intended target receptor but bind poorly to off-target receptors, thereby reducing side effects. nih.gov

Increased Metabolic Stability: A more rigid structure can be less susceptible to metabolism by enzymes, potentially increasing the drug's half-life. tandfonline.com

Common strategies for achieving conformational restriction include:

Cyclization: Incorporating rotatable bonds into a ring structure is a widely used method. For a molecule like this compound, this could theoretically involve creating a cyclic structure that incorporates the benzyl group and the propanolamine side chain.

Introduction of Double or Triple Bonds: Replacing single bonds with multiple bonds can eliminate rotation and fix the geometry of a portion of the molecule.

Steric Hindrance: Adding bulky groups can restrict the rotation around nearby single bonds, favoring certain conformations.

Although a detailed analysis of conformationally restricted analogs of this compound is not available in the reviewed literature, the application of these principles would be a logical step in a drug discovery program to enhance its pharmacological profile.

Computational SAR and Ligand-Based Drug Design Principles Applied to Analogs

In the absence of a known 3D structure for the biological target, medicinal chemists rely on ligand-based drug design methods. nih.govnih.gov These computational techniques use the information from a set of known active molecules to develop a model that predicts the activity of new, untested compounds. azolifesciences.com For analogs of this compound, these methods would be invaluable for guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational approach that correlates the chemical structures of a series of compounds with their biological activity. azolifesciences.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. neovarsity.orgresearchgate.net These methods involve:

Molecular Alignment: A set of active analogs are superimposed in 3D space based on a common scaffold.

Field Calculation: The molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. neovarsity.org

Statistical Correlation: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical model that relates the variations in the field values to the differences in biological activity. drugdesign.org

The resulting 3D-QSAR model generates contour maps that highlight regions where certain properties (e.g., bulkiness, positive charge) are predicted to increase or decrease activity, providing a roadmap for designing new analogs. neovarsity.org

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. ijhssm.orgnih.gov By analyzing the structures of several active analogs, a pharmacophore model can be generated. This model then serves as a 3D query to search large databases of chemical compounds in a process called virtual screening, identifying new molecules that have the required features and are therefore likely to be active. nih.govnih.gov

While specific 3D-QSAR or pharmacophore models for this compound analogs are not documented in the searched scientific literature, the application of these ligand-based design principles would be a standard and effective approach to explore the SAR of this chemical series and discover novel, optimized candidates. nih.gov

Synthesis and Biological Evaluation of Structural Analogs and Derivatives of 1 2,3 Dimethoxy Benzylamino Propan 2 Ol

Design Principles for Targeted Analog Synthesis based on SAR Hypotheses

The design of new analogs of the 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol scaffold is guided by extensive Structure-Activity Relationship (SAR) data developed over years of research on beta-blockers. nih.govpharmacy180.com SAR hypotheses focus on systematically modifying three key regions of the molecule: the aromatic ring, the propanolamine (B44665) side chain, and the nitrogen substituent, to modulate potency, receptor subtype selectivity (β1 vs. β2), and other pharmacological properties. nih.govoup.com

Aromatic Ring Modifications: The nature and position of substituents on the aromatic ring are critical determinants of activity and selectivity. pharmacy180.com

Position of Substitution: For many β1-selective antagonists (cardioselective), a substituent at the para- (4-) position of a benzene (B151609) ring is a common structural feature, often in the absence of meta- (3-) substitution. pharmaguideline.com In contrast, ortho- (2-) substituted compounds are often potent, particularly if the substituent contains a heteroatom. nih.govoup.com The parent compound's 2,3-dimethoxy substitution represents a less common pattern, suggesting a specific hypothesis for its design, potentially exploring interactions in the ortho-meta region of the receptor binding pocket.

Nature of Substituent: The type of group on the ring influences binding and properties like lipophilicity. Para-substituents that can act as hydrogen bond acceptors/donors (e.g., amides, as in atenolol (B1665814) or practolol) are known to confer β1-selectivity. nih.gov Fusing the benzene ring to another ring, creating bicyclic systems like the naphthyl group in propranolol (B1214883), generally leads to high-potency, non-selective antagonists. oup.com

Propanolamine Side Chain Modifications: The -(OCH2CH(OH)CH2NH)- linker is a cornerstone of this class, and modifications here are generally detrimental.

Stereochemistry: The hydroxyl group on the side chain is essential for binding to the receptor. The activity resides almost exclusively in the (S)-enantiomer, which is typically 100 times more potent than the (R)-enantiomer. pharmacy180.com

Linker Integrity: Replacing the ether oxygen with sulfur (S), a methylene (B1212753) group (CH2), or a nitrogen atom (N-CH3), or extending the chain length, leads to a significant loss of antagonistic activity. oup.comscribd.com

Nitrogen Substituent Modifications: The group attached to the amine is crucial for receptor affinity.

Size and Branching: A secondary amine is optimal for activity. pharmacy180.com Bulky, branched alkyl groups, such as isopropyl or tert-butyl, are consistently found to be important for potent β-antagonistic activity. nih.gov The N-benzyl moiety of the parent compound is a variation on this theme, exploring a larger, more sterically demanding substituent. The addition of further substituents, creating a tertiary amine, generally decreases activity. scribd.com

These principles allow for the rational design of new analogs. For instance, a hypothesis to improve the β1-selectivity of the parent compound might involve repositioning one of the methoxy (B1213986) groups to the para-position and replacing the other with a hydrogen bond-donating group.

| Molecular Region | Modification Strategy | Expected Outcome on Activity | Example |

| Aromatic Ring | Add para-substituent (e.g., -CONH2) | Increase β1-selectivity | Atenolol |

| Fuse to create bicyclic system (e.g., Naphthyl) | Increase potency, non-selective | Propranolol | |

| Introduce ortho-substituent with heteroatom | Increase potency | oup.com | |

| Side Chain | Alter stereochemistry from (S) to (R) | Drastic reduction in potency | (R)-Propranolol |

| Replace ether oxygen with S or CH2 | Loss of activity | oup.com | |

| Nitrogen Amine | N-dealkylation (Primary amine) | Reduced activity | |

| Increase bulk of N-substituent (e.g., Isopropyl) | High antagonistic potency | Propranolol | |

| Add second substituent (Tertiary amine) | Decrease in activity | scribd.com |

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the SAR hypotheses outlined above, parallel synthesis and combinatorial chemistry techniques are employed to generate libraries of related compounds. The common synthetic pathway for aryloxypropanolamines is highly amenable to these approaches. nih.govwikipedia.org

The core synthesis generally involves two key steps:

Epoxide Formation: A substituted phenol (B47542) (the aromatic component) is reacted with an epoxide-forming reagent, typically epichlorohydrin, under basic conditions. This forms a glycidyl (B131873) ether intermediate.

Amine Coupling: The resulting epoxide ring is then opened by a primary or secondary amine (the nitrogen substituent component). This reaction establishes the final propanolamine side chain.

This two-step process allows for a modular or "combinatorial" approach. A diverse library of analogs can be rapidly synthesized by reacting a set of different substituted phenols with a set of different amines in a parallel fashion. For example, reacting 10 distinct phenols with 20 distinct amines in an array format would generate a library of 200 unique final compounds for screening.

Modern advancements have focused on optimizing this process for speed and efficiency. For example, researchers have developed a continuous-flow synthesis method using an amine-functionalized graphene oxide (NGO) membrane reactor. europeanpharmaceuticalreview.com This system achieved nearly 100% conversion and selectivity for the synthesis of propranolol and other beta-blockers in seconds at room temperature, demonstrating a significant improvement over traditional batch synthesis and offering a platform for scalable library production. europeanpharmaceuticalreview.com

In Vitro Screening Methodologies for Novel Derivatives

Once a library of new derivatives is synthesized, a cascade of in vitro screening assays is used to determine their biological activity. The primary goal is to measure the compounds' affinity for β1 and β2 adrenergic receptors and to assess their functional consequences (antagonism).

Radioligand Binding Assays: These assays are the gold standard for directly measuring the affinity of a ligand for a receptor. nih.govgiffordbioscience.com They utilize a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) that is known to bind to the receptors with high affinity. pnas.orgresearchgate.net

Competition Binding Assays: To determine the affinity of a novel, unlabeled compound, a competition experiment is performed. Membranes from cells expressing the target receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the new compound. giffordbioscience.com The ability of the new compound to displace the radioligand is measured. The concentration at which the new compound displaces 50% of the radioligand is its IC50 value, from which an equilibrium dissociation constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity (a lower Ki means higher affinity). giffordbioscience.comnih.gov By performing these assays on both β1 and β2 receptors, the selectivity of the compound can be determined. nih.govosti.gov

Functional Assays: These assays measure the functional effect of the compound on the receptor's signaling pathway. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs); β1 and β2 receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). giffordbioscience.comnih.gov

cAMP Measurement Assays: To test for antagonist activity, cells expressing the receptor are stimulated with a known agonist (like isoproterenol) in the presence of varying concentrations of the new derivative. nih.gov An effective antagonist will block the agonist's effect, preventing the expected rise in intracellular cAMP. nih.govnih.gov The concentration of the new compound that inhibits 50% of the agonist-induced cAMP production is its IC50 value in a functional context. Commercially available kits using techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen allow for high-throughput measurement of cAMP levels. nih.govrevvity.com

The data from these assays allow for the ranking of new compounds based on potency and selectivity, guiding the next round of analog design.

| Assay Type | Principle | Key Parameters Measured | Purpose |

| Radioligand Binding | Competition between a novel compound and a known radioligand for the receptor binding site. | Ki (Inhibition Constant) | Determines binding affinity and receptor subtype selectivity (β1 vs. β2). |

| Functional cAMP Assay | Measurement of intracellular cAMP levels in response to agonist stimulation in the presence of the novel compound. | IC50 (Half maximal inhibitory concentration) | Determines functional potency as an antagonist. |

Discovery of Novel Scaffolds Evolving from the Parent Compound

While optimization of the existing aryloxypropanolamine scaffold has been highly successful, a key goal in modern drug discovery is the identification of entirely new chemical scaffolds that retain the desired biological activity but may offer improved properties, such as a different side-effect profile or novel intellectual property. This process involves moving beyond simple analoging to more transformative changes in the core molecular structure.

Bioisosteric Replacement: One common strategy is bioisosterism, where a functional group in the parent molecule is replaced with another group that has similar physicochemical or spatial properties. slideshare.netdrugdesign.orgscispace.com For example, the ether linkage in the aryloxypropanolamine scaffold could be replaced with other groups to explore new chemical space while attempting to maintain the correct geometry for receptor binding. researchgate.netu-tokyo.ac.jp

Scaffold Hopping and Structure-Based Design: A more advanced approach is "scaffold hopping," which aims to find structurally novel cores that mimic the pharmacophoric features of the original ligand. With the availability of high-resolution crystal structures of adrenergic receptors, structure-based drug design has become a powerful tool for discovering new scaffolds. pnas.org

A notable example involved a large-scale virtual screening where approximately one million commercially available molecules were computationally "docked" into the binding site of the β2-adrenergic receptor crystal structure. pnas.org From this screen, 25 high-ranking molecules were physically tested, leading to the discovery of six active compounds with binding affinities below 4 µM. Importantly, two of these compounds were identified as novel chemotypes—structures that bear little resemblance to classical beta-blockers but still bind to the receptor. pnas.org This demonstrates that computational methods can successfully identify new scaffolds that would likely not have been discovered through traditional medicinal chemistry based on the original parent compound. Such discoveries provide new starting points for the development of next-generation therapeutics.

Advanced Methodological Considerations and Future Research Directions

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A foundational aspect of understanding the pharmacological profile of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is the detailed characterization of its binding to biological targets. Advanced biophysical techniques are instrumental in providing high-resolution data on these interactions, going beyond simple affinity measurements.

Key techniques that could be employed include:

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time analysis of the kinetics of binding between this compound and a potential target protein immobilized on a sensor chip. It provides quantitative data on association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding, offering insights into the forces driving the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), can identify the specific parts of the this compound molecule that are in close contact with the target protein. This is invaluable for understanding the binding mode and for guiding structure-activity relationship (SAR) studies.

X-ray Crystallography: Co-crystallization of this compound with its target protein can provide an atomic-level three-dimensional structure of the complex. This detailed structural information is the gold standard for understanding binding interactions and for rational drug design.

Table 1: Hypothetical Biophysical Data for Ligand-Target Interaction

| Technique | Parameter | Hypothetical Value for this compound |

|---|---|---|

| Surface Plasmon Resonance (SPR) | K_D (M) | 1.5 x 10⁻⁷ |

| k_on (M⁻¹s⁻¹) | 2.3 x 10⁵ | |

| k_off (s⁻¹) | 3.4 x 10⁻² | |

| Isothermal Titration Calorimetry (ITC) | ΔH (kcal/mol) | -8.2 |

| -TΔS (kcal/mol) | -1.5 | |

| Stoichiometry (n) | 1.1 |

Development of Novel In Vitro Assays for Specific Biological Endpoints

Moving from molecular interactions to cellular effects requires the development of specific and sensitive in vitro assays. For this compound, assays would be designed based on its predicted or hypothesized biological activity. For instance, if the compound is being investigated for anticancer properties, relevant assays would be employed.

Examples of tailored in vitro assays include:

Cell Viability and Proliferation Assays: A preliminary evaluation could involve assays like the MTT or sulphorhodamine B (SRB) assay to determine the compound's effect on the viability and proliferation of various human cancer cell lines.

Target-Specific Cellular Assays: If a specific molecular target is identified, cell-based assays can be developed to measure the compound's effect on the target's activity within a cellular context. This could involve reporter gene assays for transcription factors or kinase activity assays.

High-Content Screening (HCS): This automated imaging-based approach allows for the simultaneous measurement of multiple cellular parameters, such as cell cycle progression, apoptosis induction, and morphological changes, providing a detailed picture of the compound's cellular phenotype.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a holistic view of the biological effects of this compound, the integration of various "omics" data is essential. This systems biology approach can uncover novel mechanisms of action and potential off-target effects. nih.govmdpi.comspringernature.com

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with the compound, transcriptomics (e.g., using RNA-sequencing) can identify the cellular pathways that are modulated.

Proteomics: This involves the large-scale study of proteins and can reveal changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Analyzing the global changes in metabolite profiles within a cell or organism following compound treatment can provide insights into the metabolic pathways that are affected.

Integrating these datasets can help to build a comprehensive picture of the compound's mechanism of action and can be used to prioritize candidate molecules for further development. nih.govfrontiersin.org

Exploration of Metabolically Stable Analogs for In Vitro Studies

A critical aspect of in vitro studies is ensuring that the observed effects are due to the parent compound and not its metabolites. Therefore, the exploration of metabolically stable analogs of this compound is a key consideration.

This involves:

In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to identify the primary sites of metabolism.

Structural Modification: Based on the metabolic data, medicinal chemists can design and synthesize analogs where the metabolically labile sites are modified to improve stability. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom.

Comparative In Vitro Testing: The stable analogs are then tested in the same in vitro assays to determine if the biological activity is retained or improved.

Table 2: Hypothetical Metabolic Stability of this compound and Analogs

| Compound | Modification | In Vitro Half-life (t½) in Human Liver Microsomes (min) |

|---|---|---|

| This compound | Parent | 25 |

| Analog A | Fluorination of benzyl (B1604629) ring | 45 |

| Analog B | Methylation of amine | 15 |

Emerging Research Frontiers for Benzylamino Propanol (B110389) Derivatives

The benzylamino propanol scaffold is a versatile starting point for the development of novel therapeutic agents. Emerging research frontiers for this class of compounds include:

Targeting Protein-Protein Interactions (PPIs): Many benzylamino propanol derivatives are being investigated for their ability to modulate PPIs, which are often challenging to target with small molecules.

Development of Covalent Inhibitors: By incorporating a reactive functional group, benzylamino propanol derivatives can be designed to form a covalent bond with their target protein, leading to prolonged and potent inhibition.

Application in Chemical Biology: These derivatives can be modified to create chemical probes for studying biological processes. This could involve attaching a fluorescent tag or a photo-affinity label to visualize the compound's localization and interactions within cells.

Exploration of Novel Therapeutic Areas: While many propanolamine (B44665) derivatives have been explored in the context of cardiovascular and neurological disorders, there is growing interest in their potential as anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov

By embracing these advanced methodologies and exploring new research frontiers, the full therapeutic potential of this compound and its derivatives can be systematically unlocked.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.